molecular formula C12H12N2O2S B1473236 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde CAS No. 2097970-54-0

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde

Cat. No. B1473236
CAS RN: 2097970-54-0
M. Wt: 248.3 g/mol
InChI Key: BASZFHBMWZVNRS-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde (FPTC) is an organic compound belonging to the thiazole-carbaldehyde family of compounds. It is a highly versatile molecule, with a wide range of potential applications in the fields of synthetic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of derivatives similar to 4-(Furan-2-yl)-2-(pyrrolidin-1-yl)thiazole-5-carbaldehyde is in the field of antimicrobial research. For instance, chitosan Schiff bases incorporating heterocyclic moieties, including furan derivatives, have been synthesized and shown to exhibit significant antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These findings suggest potential for these compounds in the development of new antimicrobial agents (Hamed et al., 2020).

Antitumor Agents

Research into the design of antitumor agents has also incorporated furan derivatives, with studies indicating that certain compounds outperformed reference drugs like 5-fluorouracil, cisplatin, and curcumin in antitumor screening. This underscores the potential of furan derivatives in cancer therapy (Matiichuk et al., 2020).

Synthesis and Configuration Studies

Further scientific exploration has involved the synthesis and configuration determination of novel derivatives, showcasing the chemical versatility and potential applications of furan and thiazole-based compounds in creating a variety of chemical entities with specific configurations (Al-Omran et al., 2011).

Photocatalytic Applications

The use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive compounds via photocatalytic C–C bond cleavage demonstrates the application of these derivatives in sustainable chemistry and materials science. This area of research highlights the potential for developing environmentally friendly synthetic methods (Yu et al., 2018).

Antioxidant Agents

The catalytic synthesis and evaluation of novel chalcone derivatives, including those derived from furan-2-carbaldehyde, for their potent antioxidant activities further demonstrate the compound's versatility. Such studies are vital for the development of new antioxidant agents with potential applications in health and disease prevention (Prabakaran et al., 2021).

Maillard Reaction Studies

In food chemistry, studies on the influence of carbohydrate moieties on chromophore formation during Maillard reactions have utilized derivatives of furan, demonstrating the relevance of these compounds in understanding and optimizing food processing and flavor development (Frank & Hofmann, 2000).

properties

IUPAC Name

4-(furan-2-yl)-2-pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c15-8-10-11(9-4-3-7-16-9)13-12(17-10)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASZFHBMWZVNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(S2)C=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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